molecular formula C25H19N3O4S B15042679 3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one

3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one

Cat. No.: B15042679
M. Wt: 457.5 g/mol
InChI Key: SGPNRSMPLXPVKX-UHFFFAOYSA-N
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Description

“3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthetic route might involve:

    Condensation Reaction: A condensation reaction between 4-methoxybenzaldehyde and a thioamide derivative.

    Cyclization: The intermediate product undergoes cyclization to form the thiazolidinone ring.

    Functionalization: Introduction of the benzo[d]azole moiety through a suitable coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are used as catalysts in various organic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials.

Biology

    Antimicrobial Activity: Many thiazolidinone derivatives exhibit significant antimicrobial properties.

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.

Medicine

    Anti-inflammatory: Thiazolidinones have been studied for their anti-inflammatory effects.

    Anticancer: Some derivatives show potential as anticancer agents.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Employed in the synthesis of drugs.

Mechanism of Action

The mechanism of action for thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects. For example, the compound might inhibit an enzyme by binding to its active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Exhibit a range of biological activities including antimicrobial and anticancer effects.

Uniqueness

The unique combination of functional groups in “3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C25H19N3O4S/c1-31-17-11-7-15(8-12-17)26-25-28(16-9-13-18(32-2)14-10-16)24(30)22(33-25)21-19-5-3-4-6-20(19)27-23(21)29/h3-14,30H,1-2H3

InChI Key

SGPNRSMPLXPVKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OC

Origin of Product

United States

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